molecular formula C15H19N3O2 B1320187 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid CAS No. 919037-44-8

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid

Cat. No.: B1320187
CAS No.: 919037-44-8
M. Wt: 273.33 g/mol
InChI Key: RWVBKGIQRKPSEP-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid is a complex organic compound that features a benzimidazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid
  • 1-(1-Propyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid
  • 1-(1-Butyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid

Uniqueness

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid is unique due to its specific ethyl substitution on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged to design compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-18-13-8-4-3-7-12(13)16-15(18)17-9-5-6-11(10-17)14(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVBKGIQRKPSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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